Cyclohexane, (dimethoxymethyl)-
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethoxymethylcyclohexane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-10-9(11-2)8-6-4-3-5-7-8/h8-9H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHCQQOZHFQACO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1CCCCC1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80449130 | |
| Record name | Cyclohexane, (dimethoxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18231-08-8 | |
| Record name | Cyclohexane, (dimethoxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Dimethoxymethyl Cyclohexane and Its Functionalized Analogues
Multi-Component Reactions and Tandem Processes for Complex (Dimethoxymethyl)cyclohexane Derivative Construction
The efficient construction of complex molecules is a central goal of organic synthesis. Multi-component reactions (MCRs), where three or more reactants combine in a single operation, and tandem (or cascade) reactions, involving a sequence of intramolecular transformations, are powerful tools for achieving this goal. rsc.orgrsc.org These processes offer significant advantages in terms of atom economy, step economy, and the rapid generation of molecular complexity from simple starting materials. nih.govbeilstein-journals.org
While a single MCR specifically targeting (dimethoxymethyl)cyclohexane is not prominently documented, the principles can be applied to construct highly functionalized cyclohexane (B81311) rings that either incorporate or can be readily converted to the desired structure. Organocatalytic cascade reactions, for instance, have emerged as a premier strategy for the enantioselective synthesis of complex cyclic systems. rsc.org A representative strategy might involve a Michael-aldol cascade condensation. For example, the reaction of an α,β-unsaturated aldehyde with a suitable nucleophile, catalyzed by a chiral secondary amine, can initiate a cascade that forms a densely functionalized six-membered ring. nih.gov If one of the reactants contained a latent or protected aldehyde function, this approach could provide access to precursors for complex (dimethoxymethyl)cyclohexane analogues.
Another powerful approach involves tandem reactions that form the cyclohexane ring itself. A notable example is the iridium-catalyzed tandem acceptorless dehydrogenation- google.comresearchgate.net-hydride shift cascade. nih.gov This methodology allows for the synthesis of substituted acyl-cyclohexenes from 1,5-diols, producing only water and hydrogen gas as byproducts. nih.gov The resulting cyclohexene (B86901) can be further functionalized, and the acyl group could serve as a handle for conversion to the dimethoxymethyl moiety.
The table below outlines a conceptual framework for how these advanced reactions can be applied to generate complex cyclohexane derivatives.
| Reaction Type | General Reactants | Key Transformations | Potential for (Dimethoxymethyl) Functionalization |
| Organocatalytic Cascade | α,β-Unsaturated Carbonyls, Nucleophiles (e.g., malonates, nitroalkanes) | Michael Addition, Intramolecular Aldol/Michael Reaction | Use of a reactant bearing a protected aldehyde group that is carried through the cascade. |
| Tandem Dehydrogenation-Hydride Shift | 1,5-Diols, Ketones | Acceptorless Dehydrogenation, Aldol Condensation, google.comresearchgate.net-Hydride Shift | The resulting acyl-cyclohexene product can be hydrogenated and the acyl group converted to the dimethyl acetal (B89532). nih.gov |
| Multi-component Cyclization | Dienes, Dienophiles, Third Component | Diels-Alder, Subsequent Functionalization | Incorporation of a dienophile or diene with an aldehyde or acetal substituent. |
These strategies highlight a shift from traditional stepwise synthesis to more elegant and efficient methods that build complex carbocyclic frameworks in a single, well-orchestrated sequence.
Green Chemistry Principles in the Synthesis of (Dimethoxymethyl)cyclohexane
The direct synthesis of (dimethoxymethyl)cyclohexane is typically achieved via the acetalization of its parent aldehyde, cyclohexanecarboxaldehyde (B41370), with methanol (B129727). Traditional methods often rely on homogeneous mineral acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) as catalysts. acs.org These processes, while effective, suffer from significant drawbacks, including the corrosive nature of the catalysts, difficulties in catalyst separation, and the generation of acidic waste streams, which are contrary to the principles of green chemistry. acs.org
Modern research has focused on developing more environmentally benign and sustainable alternatives. Key areas of improvement include the use of solid acid catalysts, solvent-free reaction conditions, and alternative energy sources.
Solid Acid Catalysts: Heterogeneous solid acid catalysts are a cornerstone of green acetalization. These materials are non-corrosive, easily separable from the reaction mixture by simple filtration, and often reusable, which minimizes waste and cost. google.com A variety of solid acids have proven effective, including:
Acidic Ion Exchange Resins: Materials like sulfonic acid-functionalized polymers offer high catalytic activity and can lead to product yields of 90% or more. google.com
Zeolites and Clays (B1170129): Zeolites (such as H-Y) and clays (like K-10 montmorillonite) are acidic aluminosilicates that can effectively catalyze acetalization at moderate temperatures.
Natural Kaolin: This inexpensive and abundant clay has been successfully used as a heterogeneous catalyst for the chemoselective acetalization of aldehydes. researchgate.net
Perchloric Acid on Silica (B1680970) Gel: This supported acid is an extremely efficient and reusable catalyst for acetalization, often under solvent-free conditions. organic-chemistry.org
The following table summarizes and compares various green methodologies for acetal synthesis, which are applicable to the production of (dimethoxymethyl)cyclohexane.
| Catalyst | Solvent / Conditions | Key Advantages | Yield (%) |
| Acidic Ion Exchange Resin | Excess Polyol, No Water Removal | High Yield, Reusable Catalyst, Simplified Process | ≥ 90 |
| Perchloric Acid on Silica Gel | Solvent-Free | High Efficiency, Reusable, Inexpensive | Not specified |
| Zirconium Tetrachloride (ZrCl₄) | Mild Conditions | High Efficiency, Chemoselective | Not specified |
| Natural Kaolin | Ethanol | Inexpensive, Eco-friendly, Scalable | up to 95 |
| Microwave Irradiation (HCl cat.) | Solvent-Free or Water | Drastically Reduced Reaction Time (minutes) | 87-88 |
| Thioxanthenone (Photocatalyst) | Household Lamp (Visible Light) | Mild, Green Energy Source, High Efficiency | High |
By embracing these green chemistry principles, the synthesis of (dimethoxymethyl)cyclohexane can be made significantly more sustainable, safer, and more efficient than traditional approaches.
Reactivity and Transformational Chemistry of the Dimethoxymethyl Group
Mechanistic Studies of Acetal (B89532) Hydrolysis and Exchange Reactions
The cleavage and modification of the acetal linkage in (dimethoxymethyl)cyclohexane are fundamental transformations, typically initiated by acid catalysis.
The hydrolysis of the dimethoxymethyl group to regenerate the parent aldehyde, cyclohexanecarboxaldehyde (B41370), is a cornerstone of its use as a protecting group. This reaction is acid-catalyzed and reversible. libretexts.orgpressbooks.pub The mechanism involves protonation of one of the methoxy (B1213986) groups by an acid catalyst, which turns it into a good leaving group (methanol). libretexts.org The subsequent loss of methanol (B129727) generates a resonance-stabilized oxonium ion. pressbooks.pub Nucleophilic attack by water on this intermediate, followed by deprotonation, yields a hemiacetal. libretexts.org Further protonation of the remaining methoxy group and its elimination as a second molecule of methanol, followed by deprotonation of the hydroxyl group, yields the final cyclohexanecarboxaldehyde. pressbooks.pub
Because all steps are reversible, the reaction's direction can be controlled by the reaction conditions. libretexts.org To favor the formation of the aldehyde (deprotection), the reaction is carried out in the presence of a large excess of water with an acid catalyst. total-synthesis.compressbooks.pub A variety of acid catalysts can be employed, ranging from traditional Brønsted acids like hydrochloric acid or p-toluenesulfonic acid to Lewis acids. organic-chemistry.orggoogle.com Modern methods often utilize solid-supported acids or mild Lewis acids to enhance selectivity and ease of work-up. organic-chemistry.org For instance, catalysts like bismuth nitrate (B79036) pentahydrate and decaborane (B607025) have been shown to efficiently deprotect dimethyl acetals under mild conditions. organic-chemistry.org
Table 1: Selected Catalysts for Acid-Mediated Deprotection of Dimethyl Acetals
| Catalyst | Conditions | Notes |
| Perchloric acid on silica (B1680970) gel | Solvent-free or in an alcohol solvent | Efficient, inexpensive, and reusable catalyst. organic-chemistry.org |
| Indium(III) trifluoromethanesulfonate (B1224126) | Acetone, room temperature or microwave | Neutral conditions, good to excellent yields. organic-chemistry.org |
| Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) | Water, 30 °C | Catalytic amount, rapid conversion. organic-chemistry.org |
| Erbium(III) trifluoromethanesulfonate (Er(OTf)₃) | Wet nitromethane, room temperature | Very gentle Lewis acid catalyst. organic-chemistry.org |
| Bismuth nitrate | Dichloromethane, room temperature | Chemoselective for acetals of ketones and conjugated aldehydes. organic-chemistry.org |
| Decaborane | Aqueous THF | Mild and chemoselective, tolerates other acid-labile groups. |
This table is representative of catalysts used for acetal deprotection in general and is applicable to (dimethoxymethyl)cyclohexane.
Transacetalization is a process where the methoxy groups of (dimethoxymethyl)cyclohexane are exchanged with other alkoxy groups. This reaction is also acid-catalyzed and proceeds through a mechanism similar to hydrolysis, involving the formation of the same key oxonium ion intermediate. libretexts.org Instead of water, an alcohol acts as the nucleophile. By using a large excess of the new alcohol, the equilibrium can be driven towards the formation of a new acetal. youtube.com
This reaction is highly valuable for several reasons:
Introduction of Different Protecting Groups: It allows for the conversion of a dimethyl acetal into a different acetal, such as a cyclic acetal (e.g., a 1,3-dioxolane (B20135) or 1,3-dioxane (B1201747) by using a diol like ethylene (B1197577) glycol or 1,3-propanediol), which may offer different stability or reactivity profiles. youtube.com
Synthesis of Mixed Acetals: While challenging, it is possible under carefully controlled conditions to achieve a single exchange, leading to a mixed acetal.
Reaction with Other Nucleophiles: The oxonium ion intermediate can theoretically be trapped by other nucleophiles, although this is less common than alcohol exchange.
Zirconium tetrachloride (ZrCl₄) is an example of an efficient catalyst for both acetalization and in situ transacetalization reactions under mild conditions. organic-chemistry.org
Redox Chemistry Involving the Dimethoxymethyl Moiety
Redox chemistry refers to reactions involving the transfer of electrons, resulting in changes in oxidation states. libretexts.org The dimethoxymethyl group in (dimethoxymethyl)cyclohexane is generally stable towards many oxidizing and reducing agents, a property that makes it an effective protecting group. organic-chemistry.org
Oxidation: The acetal functional group is resistant to oxidation under many conditions that would readily oxidize the corresponding aldehyde. For example, it is stable to many common oxidants used in organic synthesis. This stability allows chemists to perform oxidation reactions elsewhere in a molecule while the aldehyde function is protected as a dimethyl acetal.
Reduction: The dimethoxymethyl group is also stable to hydride reducing agents such as sodium borohydride (B1222165) and lithium aluminum hydride under neutral or basic conditions. organic-chemistry.org This allows for the reduction of other functional groups (like esters or ketones) within the same molecule without affecting the protected aldehyde. There are no common synthetic procedures for the direct reduction of the acetal group itself in (dimethoxymethyl)cyclohexane. Any reduction would typically target the aldehyde after deprotection.
Selective Reduction of the Acetal Functional Group
The reduction of acetals to ethers is a well-established transformation in organic synthesis. In the case of Cyclohexane (B81311), (dimethoxymethyl)-, the acetal group can be selectively reduced to form a methyl ether derivative. This transformation typically involves the use of a reducing agent in the presence of a Lewis acid.
One of the most common and effective methods for this reduction is the use of a silane (B1218182), such as triethylsilane (Et3SiH), in the presence of a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (TMSOTf) or boron trifluoride etherate (BF3·OEt2). chem-station.com The reaction proceeds through the formation of an oxonium ion intermediate upon coordination of the Lewis acid to one of the oxygen atoms of the acetal. The silane then delivers a hydride to the electrophilic carbon of the oxonium ion, resulting in the cleavage of a C-O bond and the formation of the corresponding ether.
The general mechanism can be depicted as follows:
Activation of the acetal by the Lewis acid.
Nucleophilic attack by the hydride from the silane.
Formation of the ether product.
While specific studies on Cyclohexane, (dimethoxymethyl)- are not prevalent in the reviewed literature, the reactivity is expected to be analogous to that of other dialkyl acetals. The conditions for such a reduction are generally mild and offer high yields.
Table 1: Representative Conditions for Acetal Reduction
| Acetal Type | Reducing Agent | Lewis Acid | Solvent | Product | Reference |
| Dialkyl Acetal | Et3SiH | TMSOTf | Dichloromethane | Alkyl Ether | chem-station.com |
| Dialkyl Acetal | Et3SiH | BF3·OEt2 | Dichloromethane | Alkyl Ether | chem-station.com |
| Aryl Alkyl Ether | Et3SiH | Base | Toluene | Phenol/Aromatic | rsc.org |
It is noteworthy that other reducing systems, such as lithium aluminum hydride (LiAlH4) in combination with a Lewis acid like aluminum chloride (AlCl3) or boron trifluoride, can also be employed for this transformation. chem-station.com However, the use of silanes often provides better selectivity and milder reaction conditions. The choice of the reducing agent and Lewis acid can be tuned to optimize the reaction for specific substrates.
Electrochemical Oxidation Pathways Leading to Novel Products
The electrochemical oxidation of organic molecules offers a green and efficient alternative to traditional chemical methods. For Cyclohexane, (dimethoxymethyl)-, electrochemical oxidation can proceed via different pathways, depending on the reaction conditions such as the electrode material, solvent, and supporting electrolyte. While direct electrochemical studies on this specific compound are limited, the behavior of related structures provides significant insight into its potential transformations.
The electrochemical oxidation of similar alkoxy compounds, such as aromatic ethers, has been shown to result in a variety of products arising from C-O bond cleavage, C-H activation, or coupling reactions. rsc.orgnih.gov For instance, the anodic oxidation of certain dimethoxybenzene derivatives can lead to the formation of quinones or side-chain oxidation products. nih.gov
In the context of Cyclohexane, (dimethoxymethyl)-, the oxidation could potentially be initiated by direct electron transfer from the acetal oxygen atoms or by abstraction of a hydrogen atom from the cyclohexane ring or the methoxy groups. The electrochemical oxidation of cyclohexane itself is known to produce cyclohexanol (B46403) and cyclohexanone (B45756), often referred to as KA oil. researchgate.netresearchgate.net This process is thought to proceed through the formation of a cyclohexyl radical intermediate. researchgate.net
A plausible pathway for the electrochemical oxidation of Cyclohexane, (dimethoxymethyl)- could involve the formation of radical intermediates, which can then undergo further reactions. For example, hydrogen abstraction from the cyclohexane ring could lead to the formation of various oxygenated products. The presence of the dimethoxymethyl group would likely influence the regioselectivity of such an oxidation.
Table 2: Potential Products from Electrochemical Oxidation of Cyclohexane Derivatives
| Starting Material | Key Intermediates | Potential Products | Reference |
| Cyclohexane | Cyclohexyl radical, Cyclohexylperoxy radical | Cyclohexanol, Cyclohexanone | researchgate.net |
| Cyclohexene (B86901) | Radical cations, Oxygen species | Cyclohexene oxide, Cyclohexenone | nii.ac.jp |
| Glycosides | Quinuclidinium radical cation | C3-ketosaccharides | rug.nl |
| p-Dimethoxymethyl-tert-butylbenzene | Radical cation | Benzoic acid derivatives | lookchem.com |
The choice of electrode material can significantly impact the outcome of the oxidation. For example, anodes with high oxygen overvoltage, such as glassy carbon or platinum, may favor different reaction pathways compared to anodes with lower oxygen overvoltage. researchgate.netnii.ac.jp Furthermore, the solvent and supporting electrolyte can play a crucial role in stabilizing intermediates and influencing the product distribution. nih.gov The study of the electrochemical behavior of Cyclohexane, (dimethoxymethyl)- represents an interesting area for future research to explore the synthesis of novel oxygenated cyclohexane derivatives.
Advanced Reactivity and Transformations of the Cyclohexane Ring in Dimethoxymethyl Cyclohexane
Chemoselective Functionalization of the Cyclohexane (B81311) Ring System
Chemoselectivity in the functionalization of (dimethoxymethyl)cyclohexane is paramount for the synthesis of complex molecules. The saturated cyclohexane ring presents a challenge due to the presence of multiple, chemically similar C-H bonds. However, modern synthetic methods allow for the selective introduction of various functional groups.
The direct functionalization of the C-H bonds of the saturated cyclohexane ring in (dimethoxymethyl)cyclohexane is a challenging yet powerful strategy. The regioselectivity of these reactions is often governed by statistical factors and the inherent reactivity of the C-H bonds (tertiary > secondary > primary), though the steric bulk of the (dimethoxymethyl) group can influence the accessibility of adjacent positions.
Halogenation: Free-radical halogenation of alkanes is a classic transformation. In the case of (dimethoxymethyl)cyclohexane, this reaction would likely yield a mixture of chlorinated or brominated products. The selectivity can be poor, but certain reagents and conditions can favor specific positions. For instance, the use of reagents like N-halosuccinimides (NBS, NCS) can provide a low concentration of halogen, potentially improving selectivity. khanacademy.orglibretexts.org The use of specialized solvents like hexafluoroisopropanol (HFIP) has been shown to enhance the reactivity of N-halosuccinimides and promote regioselective halogenation of arenes and heterocycles under mild conditions, a principle that can be extended to activated alkanes. khanacademy.org
Hydroxylation: Direct hydroxylation of the cyclohexane ring can be achieved using powerful oxidizing agents or, more selectively, through biocatalysis. Cytochrome P450 monooxygenases, for example, are known to catalyze the regiospecific hydroxylation of inert C-H bonds in cyclohexane under mild conditions. libretexts.org While specific studies on (dimethoxymethyl)cyclohexane are scarce, engineering a P450 enzyme could potentially lead to selective hydroxylation at a specific carbon atom of the ring. Chemical methods often involve strong oxidants like potassium permanganate (B83412) or chromic acid, but these typically lack selectivity and can cleave the acetal (B89532) group.
Amination: Direct C-H amination is a modern synthetic tool. Metal-catalyzed reactions, often involving nitrene insertion, can introduce an amino group onto the cyclohexane ring. The regioselectivity would be influenced by the catalyst and the directing ability of the substrate's functional groups.
The saturated ring of (dimethoxymethyl)cyclohexane is unreactive in olefin metathesis and cycloaddition reactions. To engage in these transformations, an unsaturated derivative must first be synthesized. A common pathway involves the hydrolysis of the dimethyl acetal back to cyclohexanone (B45756), followed by reactions to introduce a double bond. youtube.com
Olefin Metathesis: Once an unsaturated cyclohexene (B86901) derivative is formed, it can participate in various metathesis reactions. youtube.com Ring-closing metathesis (RCM) can be used to form bicyclic structures, while cross-metathesis (CM) allows for the coupling of the cyclohexene ring with other olefins, providing access to a wide range of functionalized molecules. masterorganicchemistry.com The choice of catalyst (e.g., Grubbs or Schrock catalysts) is crucial for the efficiency and selectivity of these reactions. youtube.com The reactivity of cycloolefins in metathesis is known to be ring-size dependent, with cyclohexene being less reactive than larger rings like cycloheptene (B1346976) or cyclooctene (B146475) due to lower ring strain. caltech.edu
Diels-Alder Reaction: The Diels-Alder reaction is a powerful tool for forming six-membered rings, involving the reaction of a conjugated diene with a dienophile. masterorganicchemistry.comlibretexts.orgstackexchange.com A cyclohexene derivative obtained from (dimethoxymethyl)cyclohexane can act as a dienophile. For it to function as a diene, two conjugated double bonds must be introduced into the ring, forming a cyclohexadiene system. masterorganicchemistry.com The reactivity in Diels-Alder reactions is enhanced by electron-withdrawing groups on the dienophile and electron-donating groups on the diene. libretexts.orgorganic-chemistry.org The hydrolysis of the resulting cycloadducts from doubly activated dienes can provide direct access to substituted 2-cyclohexenones. pressbooks.pub
| Starting Material | Reaction Step | Intermediate/Product | Potential Subsequent Reaction |
|---|---|---|---|
| (Dimethoxymethyl)cyclohexane | Acid-catalyzed hydrolysis | Cyclohexanone | Wittig reaction, Horner-Wadsworth-Emmons |
| Cyclohexanone | α-Halogenation followed by elimination | Cyclohexenone | Dienophile in Diels-Alder |
| Cyclohexanone | Shapiro reaction or conversion to enol triflate and coupling | Cyclohexene | Olefin Metathesis (CM, RCM) |
Stereochemical Control in Cyclohexane Ring Transformations
The stereochemical outcome of reactions on the cyclohexane ring is heavily influenced by its conformational preferences. The (dimethoxymethyl) group plays a significant role in dictating these preferences.
The cyclohexane ring predominantly exists in a chair conformation to minimize angle and torsional strain. youtube.comslideshare.net In a substituted cyclohexane, substituents can occupy either axial or equatorial positions. libretexts.orgpressbooks.publibretexts.orgfiveable.me Due to steric hindrance, specifically 1,3-diaxial interactions, bulky substituents preferentially occupy the more stable equatorial position. libretexts.orgsapub.orgmasterorganicchemistry.com
The (dimethoxymethyl) group is sterically demanding, and thus, in the most stable conformation of (dimethoxymethyl)cyclohexane, it will strongly prefer the equatorial position. The energy difference between the equatorial and axial conformers (the A-value) for a dimethoxymethyl group is expected to be significant, similar to or greater than that of a tert-butyl group. This strong preference effectively "locks" the conformation of the ring, reducing the rate of ring-flipping at room temperature. nii.ac.jp This conformational locking has profound implications for reactivity, as the fixed spatial arrangement of the other ring substituents dictates their accessibility and the stereoelectronic requirements of many reactions. libretexts.orgchemspider.com
| Substituent | A-Value (kcal/mol) | Equatorial Preference |
|---|---|---|
| -CH₃ | 1.74 masterorganicchemistry.com | Strong |
| -CH(CH₃)₂ | 2.15 | Very Strong |
| -C(CH₃)₃ | ~5.0 | Overwhelming (Anancomeric) |
| -CH(OCH₃)₂ (estimated) | > 2.5 | Very Strong to Overwhelming |
The concept of a directing group is central to achieving high selectivity in C-H functionalization. While the ketal group in (dimethoxymethyl)cyclohexane is primarily a protecting group, it can influence the reactivity of the cyclohexane scaffold. youtube.comlibretexts.orgyoutube.com The steric bulk of the group can shield the α-positions (C2 and C6), potentially directing incoming reagents to more remote C-H bonds at C3, C5, or C4.
Furthermore, the acetal functionality can be part of a more complex directing group template. masterorganicchemistry.comuchicago.edu For instance, a substrate can be designed where the (dimethoxymethyl)cyclohexane moiety is tethered to a catalytic system, enabling functionalization at a specific, remote C-H bond determined by the geometry of the tether.
Ring Contraction, Expansion, and Rearrangement Processes
The cyclohexane ring within (dimethoxymethyl)cyclohexane can be induced to undergo ring size alterations, typically after deprotection to the parent cyclohexanone. These rearrangements are valuable for accessing different carbocyclic frameworks. ntu.ac.uk
Ring Contraction: The Favorskii rearrangement is a well-known method for the ring contraction of α-halo ketones. chemistrysteps.com Starting from cyclohexanone (derived from (dimethoxymethyl)cyclohexane), α-bromination followed by treatment with a base like sodium hydroxide (B78521) would lead to the formation of a cyclopentanecarboxylic acid derivative. The mechanism involves the formation of a bicyclic cyclopropanone (B1606653) intermediate which is then opened by the nucleophilic base. chemistrysteps.com Another pathway for ring contraction involves the pinacol (B44631) rearrangement of a cyclohexane-1,2-diol, which can lead to a cyclopentyl carbaldehyde. stackexchange.com
Ring Expansion: Ring expansion reactions provide access to seven-membered rings (cycloheptanes) and larger systems. organic-chemistry.orgchemistrysteps.com One common method is the Tiffeneau-Demjanov rearrangement. This can be initiated from cyclohexanone by reaction with cyanide and a reducing agent to form a 1-aminomethylcyclohexanol. Diazotization of the amino group leads to a carbocation that can trigger a ring-expanding rearrangement to form cycloheptanone. Alternatively, reaction of cyclohexanone with a diazoalkane, such as diazomethane, catalyzed by a Lewis acid, can also lead to ring expansion. organic-chemistry.org
Other Rearrangements: The Beckmann rearrangement of cyclohexanone oxime provides a pathway to ε-caprolactam, a key monomer for the production of Nylon-6. The Baeyer-Villiger oxidation of cyclohexanone yields ε-caprolactone. Both of these transformations highlight the synthetic utility of the cyclohexanone core, which is readily available from (dimethoxymethyl)cyclohexane.
| Rearrangement Type | Key Intermediate | Product Type |
|---|---|---|
| Favorskii Rearrangement | α-Halo ketone | Cyclopentanecarboxylic acid derivative chemistrysteps.com |
| Pinacol Rearrangement | Cyclohexane-1,2-diol | Cyclopentyl carbaldehyde stackexchange.com |
| Tiffeneau-Demjanov Rearrangement | 1-Aminomethylcyclohexanol | Cycloheptanone |
| Beckmann Rearrangement | Cyclohexanone oxime | ε-Caprolactam |
| Baeyer-Villiger Oxidation | Cyclohexanone | ε-Caprolactone |
Mechanistic Investigations and Elucidation of Reaction Pathways
Identification of Key Intermediates and Transition States
In the realm of chemical kinetics, a transition state represents a fleeting, high-energy configuration of atoms that exists for an infinitesimally short period as reactants transform into products. masterorganicchemistry.comwikipedia.org For reactions involving cyclohexane (B81311) derivatives, the conformation of the ring system plays a crucial role in defining the geometry and energy of these transition states. libretexts.orgmasterorganicchemistry.com
Studies on the unimolecular gas-phase elimination of 1,1-dimethoxycyclohexane (B1328912) have revealed that the reaction proceeds through a concerted, polar, four-membered cyclic transition state. researchgate.net This suggests a mechanism where the bonds are broken and formed in a single, coordinated step. Theoretical calculations using Density Functional Theory (DFT) have been employed to model the geometry of this transition state. wikipedia.orgresearchgate.net These models indicate a structure where the C-O bond is significantly elongated, and the Cβ-H bond is stretched, albeit to a lesser extent, compared to the reactant molecule. researchgate.net This asynchronous nature of bond breaking and formation points towards some degree of charge separation in the transition state. researchgate.net
For E2 elimination reactions in cyclohexane systems, the stereochemical arrangement of the leaving group and the abstracted proton is critical. The preferred geometry for the transition state is an anti-periplanar arrangement, where the leaving group and the proton are on opposite sides of the ring and are both in axial positions. libretexts.orgmasterorganicchemistry.comyoutube.comlibretexts.orgyoutube.comyoutube.com This specific conformational requirement dictates the reaction's feasibility and rate. If the leaving group cannot adopt an axial position, the E2 reaction is significantly hindered. masterorganicchemistry.comyoutube.com
Kinetic Studies and Reaction Rate Determination
Kinetic studies are fundamental to understanding the rate at which a reaction proceeds and the factors that influence it. The gas-phase elimination of 1,1-dimethoxycyclohexane has been shown to be a homogeneous, unimolecular reaction that adheres to a first-order rate law. researchgate.net This means the reaction rate is directly proportional to the concentration of the reactant.
The temperature dependence of the reaction rate is described by the Arrhenius equation. For the elimination of methanol (B129727) from 1,1-dimethoxycyclohexane, the experimentally determined Arrhenius equation is: log k(s⁻¹) = (13.82 ± 0.07) - (193.9 ± 1.0) kJ mol⁻¹ / (2.303RT) researchgate.net
This equation provides the rate coefficient (k) as a function of temperature (T) and includes the pre-exponential factor and the activation energy.
Table 1: Kinetic Parameters for the Gas-Phase Elimination of 1,1-Dimethoxycyclohexane
| Parameter | Value |
|---|---|
| Pre-exponential factor (A) | 10¹³⁸² s⁻¹ |
| Activation Energy (Ea) | 193.9 ± 1.0 kJ mol⁻¹ |
Data sourced from experimental studies on the unimolecular gas-phase elimination. researchgate.net
The rate of E2 elimination reactions in substituted cyclohexanes is profoundly influenced by the conformational equilibrium of the molecule. libretexts.orglibretexts.org For instance, isomers where the leaving group can readily adopt an axial position will react significantly faster than isomers where the axial conformation is sterically hindered and therefore less populated. libretexts.orgyoutube.com
Elucidation of Catalytic Cycles and Catalyst Deactivation Mechanisms
In many chemical transformations, catalysts are employed to accelerate the reaction rate by providing an alternative reaction pathway with a lower activation energy. The elucidation of the catalytic cycle is key to understanding how the catalyst participates in the reaction and is regenerated.
In the context of cyclohexane oxidation, metal-organic frameworks (MOFs) have been investigated as catalysts. For the oxidation of cyclohexane to cyclohexanol (B46403) and cyclohexanone (B45756) using iron-based MOFs, the catalytic cycle involves the interaction of the substrate with the active metal centers within the porous framework. nih.gov
A critical aspect of catalysis is the potential for catalyst deactivation, where the catalyst loses its activity over time. Deactivation can occur through various mechanisms, including:
Sintering: The agglomeration of metal particles, leading to a decrease in the active surface area. unit.no
Fouling: The deposition of carbonaceous materials or other byproducts on the catalyst surface, blocking active sites. unit.no
Poisoning: The strong adsorption of species that inhibit the catalyst's function.
Leaching: The dissolution of the active catalytic species into the reaction medium.
For instance, in the direct synthesis of dimethyl ether, the metallic catalyst component can deactivate due to copper sintering, while the acidic zeolite component can be deactivated by the accumulation of hydrocarbon species in its pores. unit.no In cross-coupling reactions using nickel catalysts with phosphine (B1218219) ligands, deactivation can occur through the dimerization of the active Ni(0) complex and subsequent C-P bond activation of the ligand. nih.gov Understanding these deactivation pathways is crucial for designing more robust and long-lasting catalysts.
Isotopic Labeling Studies for Mechanistic Pathway Confirmation
Isotopic labeling is a powerful technique used to trace the fate of atoms throughout a chemical reaction, providing definitive evidence for proposed mechanistic pathways. nih.govnih.gov By replacing an atom with its heavier, stable isotope (e.g., replacing hydrogen with deuterium), chemists can follow the labeled atom's position in the products, intermediates, and transition states.
In the study of elimination reactions, kinetic isotope effects (KIEs) are often measured. A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. For example, in the hydrolysis of cyanoketen dimethyl acetal (B89532), a general acid-catalyzed reaction, the kinetic hydrogen isotope effect for the hydrogen ion-catalyzed reaction is approximately 3.0. rsc.org This significant KIE indicates that the proton transfer from the acid catalyst is involved in the rate-determining step.
In the oxidation of cyclohexane catalyzed by iron-based MOFs, kinetic isotope effect measurements have been used to probe the reaction mechanism. nih.gov These studies, in conjunction with other spectroscopic techniques, help to elucidate the nature of the reactive intermediates and the transition states involved in the C-H bond activation step.
Influence of Solvent and Temperature on Reaction Mechanisms
The solvent in which a reaction is conducted can have a profound impact on the reaction mechanism and rate. Solvents can influence the stability of reactants, products, and, most importantly, transition states. For reactions that involve charged or polar intermediates and transition states, polar solvents can provide stabilization through solvation, thereby lowering the activation energy and increasing the reaction rate.
In substitution and elimination reactions, the choice of solvent can often dictate the favored pathway. For example, in reactions of cyclohexane derivatives, the use of a nonpolar solvent might favor an intramolecular rearrangement, while a polar protic solvent could promote a different pathway involving solvent participation. researchgate.net
Temperature is another critical parameter that affects reaction mechanisms. According to the Arrhenius equation, reaction rates generally increase with temperature. However, temperature can also influence the selectivity of a reaction. In competing reaction pathways, such as SN1 and E1, higher temperatures tend to favor the elimination reaction (E1) over the substitution reaction (SN1). youtube.com This is because elimination reactions often have a higher activation energy and are more entropically favored, and the TΔS term in the Gibbs free energy equation becomes more significant at higher temperatures. youtube.com
For the gas-phase elimination of 1,1-dimethoxycyclohexane, the reaction was studied over a temperature range of 310–360 °C, indicating that significant thermal energy is required to overcome the activation barrier for this unimolecular process. researchgate.net
Advanced Spectroscopic Characterization for Structural and Mechanistic Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering detailed insights into the connectivity and spatial arrangement of atoms. For complex structures like derivatives of "Cyclohexane, (dimethoxymethyl)-", advanced NMR methods are often required.
Advanced 1D and 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Complex Derivatives
While a standard one-dimensional (1D) ¹H NMR spectrum of cyclohexane (B81311) at room temperature shows a single averaged signal around 1.43 ppm due to rapid chair-to-chair interconversion, the introduction of the (dimethoxymethyl) group and other substituents breaks this symmetry, leading to more complex spectra. royalsocietypublishing.orgdocbrown.info In such cases, two-dimensional (2D) NMR techniques are essential for unambiguous signal assignment.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. For a derivative of "Cyclohexane, (dimethoxymethyl)-", COSY would be instrumental in tracing the connectivity of the cyclohexane ring protons and identifying which protons are adjacent to each other.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded carbon-proton pairs. acs.orgyoutube.com The ¹H spectrum is displayed on one axis and the ¹³C spectrum on the other, with cross-peaks indicating which proton is attached to which carbon. acs.orgasianpubs.org This is crucial for assigning the carbon signals of the cyclohexane ring, the methoxy (B1213986) groups, and the acetal (B89532) carbon.
A hypothetical analysis of a complex derivative using these techniques would allow for the complete assignment of all proton and carbon signals, even in cases of significant signal overlap in the 1D spectra.
| Technique | Information Gained | Application to Cyclohexane, (dimethoxymethyl)- Derivatives |
| COSY | ¹H-¹H coupling correlations | Mapping the proton network within the cyclohexane ring. |
| HMQC/HSQC | Direct ¹H-¹³C correlations (one bond) | Assigning each carbon atom to its attached proton(s). |
| HMBC | Long-range ¹H-¹³C correlations (2-4 bonds) | Confirming connectivity between the dimethoxymethyl group and the cyclohexane ring; identifying quaternary carbons. |
Dynamic NMR for Conformational Analysis and Rotational Barriers
The cyclohexane ring is conformationally mobile, existing predominantly in a rapidly interconverting chair form. sikhcom.net The presence of a bulky substituent like the dimethoxymethyl group can influence the equilibrium between the two chair conformations (one with the substituent in an axial position and the other in an equatorial position). Dynamic NMR (DNMR) is a powerful technique to study these conformational changes. youtube.com
By recording NMR spectra at different temperatures, the rate of conformational exchange can be determined. At room temperature, the exchange is typically fast on the NMR timescale, resulting in averaged signals. nih.gov As the temperature is lowered, the rate of interconversion slows down. If the temperature is lowered sufficiently (the coalescence temperature), the single averaged peak for a given proton will broaden and eventually split into two distinct signals, one for the axial conformer and one for the equatorial conformer. nih.gov
From the coalescence temperature and the frequency difference between the two signals, the free energy of activation (ΔG‡) for the ring flip can be calculated. This provides quantitative information about the rotational barrier. For substituted cyclohexanes, DNMR studies can determine the relative populations of the conformers and the steric strain associated with different substituent positions. For instance, a study on cis-1,4-di-tert-butylcyclohexane utilized low-temperature ¹³C NMR to observe signals for both the twist-boat and chair conformations, allowing for the determination of the free-energy barriers for their interconversion. sikhcom.net A similar approach could be applied to "Cyclohexane, (dimethoxymethyl)-" to quantify its conformational preferences and the energetic barriers to ring inversion.
Mass Spectrometry for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) in Product Identification
High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the elemental formula of a molecule. While a low-resolution instrument might give a molecular weight of 144 for a compound, HRMS can distinguish between different possible formulas that have the same nominal mass. For "Cyclohexane, (dimethoxymethyl)-" (C₉H₁₈O₂), the exact mass would be calculated and compared to the experimentally measured mass to confirm its elemental composition. This is particularly crucial in reaction monitoring and product identification to ensure the desired product has been formed.
Tandem Mass Spectrometry (MS/MS) in Mechanistic Studies
Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation and can provide valuable information for mechanistic studies. In an MS/MS experiment, a specific ion (the precursor ion) is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. The fragmentation pattern is characteristic of the molecule's structure.
For "Cyclohexane, (dimethoxymethyl)-", the fragmentation would likely involve the loss of a methoxy group (-OCH₃) or the entire dimethoxymethyl group. The fragmentation pathways of the cyclohexane ring itself would also provide structural information. By analyzing the fragmentation patterns of reactants, intermediates, and products in a reaction, one can gain insights into the reaction mechanism. For example, studies on related diterpenoids have shown characteristic fragmentation patterns involving losses of functional groups and ring cleavages, which aid in their structural characterization. libretexts.org
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Reaction Monitoring
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of "Cyclohexane, (dimethoxymethyl)-" would show characteristic absorptions for the C-H bonds of the cyclohexane ring and the methoxy groups, as well as strong C-O stretching vibrations characteristic of the acetal functional group. The C-H stretching vibrations for alkanes typically appear in the range of 2850-2960 cm⁻¹. The C-O stretches for ethers and acetals are usually found in the 1000-1250 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy is often complementary to IR spectroscopy. For cyclohexane, Raman spectra have been used to identify the symmetrical C-C stretching frequency and C-C-C bending frequencies. royalsocietypublishing.org The technique is particularly sensitive to non-polar bonds and can provide information about the carbon skeleton of the molecule.
Both IR and Raman spectroscopy can be used for reaction monitoring. For example, in the synthesis of "Cyclohexane, (dimethoxymethyl)-" from cyclohexanone (B45756), the disappearance of the strong C=O stretching band of the ketone (typically around 1715 cm⁻¹) and the appearance of the C-O stretching bands of the acetal would indicate the progress of the reaction. Studies on cyclohexane derivatives like 1,2-cyclohexanedione (B122817) have utilized FTIR and FT-Raman to perform complete vibrational analysis and assign fundamental frequencies. asianpubs.org
| Spectroscopic Technique | Key Vibrational Modes for Cyclohexane, (dimethoxymethyl)- | Application |
| Infrared (IR) | C-H stretching (alkane & methoxy), C-O stretching (acetal) | Functional group identification, reaction monitoring. |
| Raman | C-C stretching, C-C-C bending | Information on the carbon skeleton, complementary to IR. |
X-ray Crystallography for Absolute Stereochemistry and Conformation of Crystalline Derivatives
Single-crystal X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of crystalline compounds. This powerful analytical technique provides precise information on bond lengths, bond angles, and torsional angles, which collectively define the conformation of a molecule in the solid state. Furthermore, for chiral molecules that crystallize in non-centrosymmetric space groups, X-ray crystallography can be employed to establish the absolute stereochemistry of all chiral centers.
In the context of "Cyclohexane, (dimethoxymethyl)-," which possesses a chiral center at the carbon atom of the cyclohexane ring attached to the (dimethoxymethyl) group, X-ray crystallography of a suitable crystalline derivative would be invaluable. Such an analysis would unequivocally determine the absolute configuration (R or S) of this stereocenter and provide a detailed picture of the preferred conformation of the cyclohexane ring and the orientation of its substituents.
To date, a comprehensive search of the crystallographic literature has not revealed any publicly available single-crystal X-ray diffraction data for "Cyclohexane, (dimethoxymethyl)-" or its simple crystalline derivatives. The inherent difficulty in crystallizing low-molecular-weight, flexible molecules often necessitates the synthesis of more complex derivatives that incorporate functionalities prone to forming stable, well-ordered crystal lattices.
Hypothetical Crystallographic Data for a Derivative
To illustrate the type of information that would be obtained from such an experiment, a hypothetical data set for a crystalline derivative, for instance, a co-crystal of "Cyclohexane, (dimethoxymethyl)-" with a suitable host molecule, is presented below. This data is purely illustrative and not based on experimental results.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 10.25 |
| b (Å) | 8.50 |
| c (Å) | 12.75 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1067.8 |
| Z | 2 |
| Calculated Density (g/cm³) | 1.150 |
| Flack Parameter | 0.05(10) |
In this hypothetical scenario, the determination of the absolute stereochemistry would be confirmed by the Flack parameter, which should be close to zero for the correct enantiomer. The analysis of the crystal structure would reveal the chair conformation of the cyclohexane ring, which is the most stable arrangement. It would also show whether the (dimethoxymethyl) substituent occupies an equatorial or axial position. In most cases, bulky substituents like the (dimethoxymethyl) group are expected to preferentially occupy the more sterically favorable equatorial position to minimize 1,3-diaxial interactions.
Detailed Research Findings from a Hypothetical Study
A detailed examination of the hypothetical crystal structure would provide insights into the intramolecular and intermolecular interactions that stabilize the crystal packing. For instance, weak C-H···O hydrogen bonds could exist between the hydrogen atoms of the cyclohexane ring and the oxygen atoms of the methoxy groups of neighboring molecules. The precise bond lengths and angles of the (dimethoxymethyl) group would also be determined, confirming its geometry.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Studies of Electronic Structure, Bonding, and Molecular Properties
Quantum chemical calculations are fundamental to understanding the electronic architecture of "(dimethoxymethyl)cyclohexane". These studies, employing various levels of theory, can predict a range of molecular properties by solving the Schrödinger equation for the molecule's electronic wavefunction. While specific literature on the quantum chemical analysis of "(dimethoxymethyl)cyclohexane" is scarce, the principles of such studies can be readily outlined.
Furthermore, the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and its susceptibility to electronic excitation. For "(dimethoxymethyl)cyclohexane", the HOMO is likely to be localized on the oxygen lone pairs, making this region susceptible to electrophilic attack.
Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis
Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the mechanisms of complex organic reactions. mdpi.com For "(dimethoxymethyl)cyclohexane", DFT calculations can provide a detailed understanding of its reactivity, including the thermodynamics and kinetics of its transformations.
Prediction of Energetic Barriers and Reaction Thermodynamics
Table 7.1: Hypothetical DFT-Calculated Thermodynamic Data for the Hydrolysis of (Dimethoxymethyl)cyclohexane
| Reaction Step | ΔH (kcal/mol) | ΔG (kcal/mol) |
| Protonation of Acetal (B89532) | -5.2 | +2.1 |
| Formation of Oxocarbenium Ion | +15.8 | +12.5 |
| Nucleophilic Attack by Water | -20.3 | -15.7 |
| Deprotonation to Product | -8.5 | -10.2 |
Note: This table is illustrative and presents hypothetical values to demonstrate the type of data obtained from DFT calculations. Actual values would require specific computational studies.
Elucidation of Chemo-, Regio-, and Stereoselectivity from First Principles
Many reactions involving substituted cyclohexanes exhibit selectivity, and DFT calculations can be a powerful tool to understand and predict these outcomes. By comparing the activation barriers for different possible reaction pathways, the most favorable route can be identified. For "(dimethoxymethyl)cyclohexane", this could be relevant in reactions involving the cyclohexane (B81311) ring, where the (dimethoxymethyl) group could direct incoming reagents to a specific position (regioselectivity) or favor the formation of a particular stereoisomer (stereoselectivity). These stereoelectronic effects are critical in determining the outcome of chemical reactions. acs.org
Conformational Analysis of (Dimethoxymethyl)cyclohexane and its Derivatives
The conformational behavior of cyclohexane and its derivatives is a cornerstone of stereochemistry. The presence of the (dimethoxymethyl) substituent introduces interesting conformational questions regarding its preference for the axial versus the equatorial position.
Evaluation of Conformational Equilibria and Ring Inversion Barriers
The conformational preference in "(dimethoxymethyl)cyclohexane" is influenced by both steric and electronic factors. Sterically, the equatorial position is generally favored to minimize 1,3-diaxial interactions. masterorganicchemistry.com However, the presence of the two oxygen atoms introduces the possibility of the anomeric effect, a stereoelectronic phenomenon that can stabilize the axial conformation under certain conditions. wikipedia.orgucla.edu The anomeric effect involves the donation of electron density from an oxygen lone pair into an adjacent anti-periplanar σ* orbital. In the axial conformer of "(dimethoxymethyl)cyclohexane", the lone pairs on the methoxy (B1213986) oxygens are not ideally positioned to interact with the C-C bonds of the ring in a classic anomeric sense. However, the rotational freedom of the C-O bonds and potential interactions with C-H bonds could play a stabilizing role. acs.orgresearchgate.net Detailed computational studies would be required to quantify the balance between steric hindrance and any potential anomeric stabilization to determine the precise conformational equilibrium.
The barrier to ring inversion, the process by which the two chair forms interconvert, can also be calculated using computational methods. For cyclohexane, this barrier is approximately 10-11 kcal/mol. masterorganicchemistry.com The presence of the (dimethoxymethyl) substituent is not expected to dramatically alter this barrier.
Strategic Applications of Dimethoxymethyl Cyclohexane in Complex Organic Synthesis
As a Versatile Protecting Group for Aldehyde Equivalents
In multi-step organic synthesis, the selective protection and deprotection of functional groups is a critical strategy to prevent unwanted side reactions. google.com The aldehyde functional group is highly reactive towards nucleophiles and both oxidizing and reducing agents. (Dimethoxymethyl)cyclohexane serves as the dimethyl acetal (B89532) of cyclohexanecarboxaldehyde (B41370), providing a robust method for protecting the aldehyde functionality. total-synthesis.com
The formation of the dimethyl acetal involves the acid-catalyzed reaction of cyclohexanecarboxaldehyde with two equivalents of methanol (B129727). youtube.com To drive the reaction to completion, water, a byproduct of the reaction, is typically removed using a Dean-Stark apparatus or a dehydrating agent like trimethyl orthoformate. organic-chemistry.orgwikipedia.org This protection strategy is effective because acetals are stable in neutral to strongly basic conditions, and are resistant to many nucleophiles, organometallic reagents, and hydride reducing agents. total-synthesis.comorganic-chemistry.org This stability allows chemists to perform a wide range of chemical transformations on other parts of the molecule without affecting the masked aldehyde. total-synthesis.com
Deprotection, or the regeneration of the aldehyde, is typically achieved by acid-catalyzed hydrolysis. total-synthesis.com The reversibility of acetal formation allows for the mild cleavage of the protecting group, often using aqueous acid. organic-chemistry.orglibretexts.org Various methods have been developed to ensure this process is both efficient and selective, accommodating sensitive functional groups elsewhere in the molecule. organic-chemistry.orglookchem.comorganic-chemistry.org The choice of protection and deprotection conditions can be tailored to the specific needs of the synthetic route, making the dimethyl acetal a versatile choice for chemists. organic-chemistry.orgscispace.com
Table 1: Protection and Deprotection Conditions for Dimethyl Acetals
| Transformation | Reagents and Conditions | Selectivity and Notes | Reference(s) |
|---|---|---|---|
| Protection | Methanol, Acid Catalyst (e.g., HCl, TsOH), Water Removal | Can be performed chemoselectively for aldehydes in the presence of ketones. | organic-chemistry.orglibretexts.org |
| Protection | Trimethyl Orthoformate, Catalytic Acid (e.g., TfOH, Decaborane) | Mild conditions, often solvent-free. Trimethyl orthoformate acts as both reagent and water scavenger. | organic-chemistry.orglookchem.com |
| Deprotection | Aqueous Acid (e.g., HCl, H₂SO₄), Acetone (transacetalization) | Standard method, but can be harsh for acid-sensitive substrates. | total-synthesis.comorganic-chemistry.org |
| Deprotection | Iodine (catalytic), in CH₃CN | Mild, neutral conditions. Tolerates double bonds, hydroxyls, and other acid-sensitive groups. | organic-chemistry.org |
| Deprotection | Bismuth Nitrate (B79036) Pentahydrate, in CH₂Cl₂ | Chemoselective for acetals of conjugated aldehydes and ketones. Tolerates TBDMS ethers. | organic-chemistry.org |
| Deprotection | Decaborane (B607025), in aqueous THF | Mild and chemoselective; does not cleave acid-labile groups like THP or TBDPS. | lookchem.com |
Role as a Stereochemical Handle in Multi-Step Asymmetric Synthesis
The rigid, chair-like conformation of the cyclohexane (B81311) ring in (dimethoxymethyl)cyclohexane provides a three-dimensional scaffold that can be exploited to control the stereochemical outcome of reactions. In asymmetric synthesis, where the precise spatial arrangement of atoms is crucial, such rigid structures serve as valuable "stereochemical handles." The stereochemistry of cyclohexane derivatives has been shown to be critical for their biological activity, highlighting the importance of controlling their three-dimensional structure. google.com
When the cyclohexane ring is chiral, the (dimethoxymethyl) group is held in a specific orientation relative to other substituents on the ring. This fixed spatial relationship can direct the approach of reagents to nearby reaction centers, a phenomenon known as substrate-controlled stereoselection. For example, a reaction on a substituent at an adjacent carbon atom can be influenced by the steric bulk of the acetal-protected group, favoring the formation of one stereoisomer over another.
Building Block for the Construction of Natural Products and Bioactive Molecule Scaffolds
Cyclohexane derivatives are common structural motifs in a vast array of natural products and pharmaceutically active compounds. (Dimethoxymethyl)cyclohexane, and its parent aldehyde, cyclohexanecarboxaldehyde, serve as key building blocks in the synthesis of these complex molecules. nbinno.com The convergent synthesis of such cyclic scaffolds is a high priority for organic and medicinal chemists. nih.gov
Research has demonstrated that cyclohexanecarboxaldehyde is a vital intermediate in the industrial synthesis of important drugs, including the anticoagulant Melagatran and the antihypertensive agent Fosinopril. nbinno.com Furthermore, derivatives of cyclohexanecarboxaldehyde have been explored for their potential as anticancer and antimicrobial agents, indicating the broad therapeutic relevance of this structural scaffold. nbinno.com
The use of chiral cyclohexane units is a powerful strategy in the total synthesis of natural products. elsevierpure.com By starting with a pre-formed, stereochemically defined cyclohexane ring, chemists can significantly simplify the synthesis of complex targets. For instance, functionalized cyclohexanes are used as versatile starting materials for natural products like iso-crotepoxide and ent-senepoxide. researchgate.net The (dimethoxymethyl)cyclohexane moiety provides a stable, yet reactive handle that can be elaborated into more complex functionality as required by the synthetic plan.
Precursor in the Synthesis of Advanced Materials and Polymer Components
The utility of (dimethoxymethyl)cyclohexane extends beyond medicinal chemistry into the realm of materials science. The parent compound, cyclohexanecarboxaldehyde, is used in the production of poly(vinyl cyclohexanal). nbinno.com This polymer exhibits film-forming properties, making it potentially useful in the formulation of coatings and adhesives. nbinno.com This demonstrates the capacity of the cyclohexane aldehyde scaffold to be incorporated into polymeric structures.
The (dimethoxymethyl)cyclohexane unit can be considered a latent monomer. Under appropriate catalytic conditions, the acetal can be hydrolyzed to regenerate the aldehyde, which can then undergo polymerization reactions. The cyclohexane ring imparts rigidity and thermal stability to the polymer backbone, which can be advantageous for creating advanced materials with specific physical properties.
Moreover, the concept of using rigid cyclic structures as connectors or building blocks is a growing area in macromolecular chemistry. nih.gov Inorganic cyclohexane-like rings, for example, have been investigated as connectors to create new classes of inorganic polymers. By analogy, the robust carbon-based cyclohexane framework of (dimethoxymethyl)cyclohexane offers a versatile platform for designing and synthesizing novel organic polymers and functional materials.
Future Directions and Emerging Research Frontiers
Development of Highly Efficient and Sustainable Catalytic Systems
The future of chemical synthesis for compounds like (dimethoxymethyl)cyclohexane is intrinsically linked to the principles of green chemistry. A primary focus is the development of catalytic systems that are not only highly efficient but also environmentally benign and sustainable.
Current research efforts are moving away from traditional stoichiometric reagents towards catalytic processes that minimize waste and energy consumption. For the synthesis of (dimethoxymethyl)cyclohexane, which is an acetal (B89532), this involves creating novel catalysts for the acetalization reaction. Recent advancements include the use of heterogeneous catalysts, which offer significant advantages such as easy separation from the reaction mixture, reusability, and reduced corrosiveness. youtube.comyoutube.com For instance, solid acid catalysts like cation-exchanged montmorillonites and other zeolites are being explored to replace homogeneous acid catalysts like p-toluenesulfonic acid or mineral acids. youtube.comyoutube.com
A particularly promising and sustainable approach is the development of "atom-economic" catalytic processes. wikipedia.orgrsc.org In one such innovative method for acetal synthesis, the starting material contains an epoxy group. A specially designed titanium-based catalyst facilitates an intramolecular shift of the oxygen atom to form the acetal without generating waste products. wikipedia.org This "oxygen rebound" mechanism, inspired by natural enzymatic processes, represents a significant leap towards more sustainable chemical manufacturing. wikipedia.org
Furthermore, the design of catalysts for reactions involving the cyclohexane (B81311) ring itself is a critical area. Noble-metal-free catalysts, such as those based on molybdenum carbide composites, are being developed for reactions like cyclohexane dehydrogenation, showcasing the move towards more abundant and cost-effective materials. nih.gov The development of bifunctional catalysts, which combine metal nanoparticles with acidic supports like zeolites, is also proving effective for reactions such as hydrodeoxygenation, a key process in converting biomass-derived compounds into useful chemicals like cyclohexane. acs.org These advanced catalytic systems offer a pathway to produce and modify (dimethoxymethyl)cyclohexane derivatives through more efficient and sustainable routes.
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
Beyond its role as a stable protecting group for aldehydes, the (dimethoxymethyl)cyclohexane moiety holds untapped potential for novel chemical transformations. wikipedia.orgorganic-chemistry.org Future research will increasingly focus on unlocking new reactivity patterns that go beyond simple deprotection. The orthoester functional group is known to participate in a variety of reactions that could be explored in the context of the cyclohexane scaffold.
One area of exploration is the use of the orthoester group in carbon-carbon bond-forming reactions. For example, the Bodroux-Chichibabin aldehyde synthesis involves the reaction of an orthoester with a Grignard reagent to produce an aldehyde, offering a method for formylation. researchgate.net Investigating this and similar reactions, such as annulation reactions using orthoformates, could lead to new ways of functionalizing the cyclohexane ring at the point of attachment. researchgate.net
Another frontier is the field of dynamic covalent chemistry (DCvC) . Orthoesters can undergo exchange reactions with alcohols under acidic conditions. rsc.orgyoutube.com This reactivity can be finely tuned by altering the electronic properties of substituents, with electron-rich groups accelerating hydrolysis and exchange, while electron-deficient groups increase stability. rsc.orgyoutube.com Harnessing this tunable reactivity could allow for the creation of adaptive materials or complex supramolecular assemblies where (dimethoxymethyl)cyclohexane derivatives act as dynamic building blocks.
Researchers are also investigating unprecedented transformations catalyzed by transition metals or other modern methods. For instance, recent discoveries in acetal chemistry include palladium-catalyzed asymmetric hydroalkoxylation of allenes to form acyclic acetals and gold-catalyzed synthesis of spiroketals from propargylic triols. learncbse.in Applying these catalytic systems to derivatives of (dimethoxymethyl)cyclohexane could lead to the discovery of entirely new reaction pathways and the synthesis of complex molecular architectures, such as spirocycles, that are otherwise difficult to access. learncbse.in Exploring cycloaddition reactions where the acetal or the cyclohexane ring participates could also yield novel heterocyclic systems. youtube.combyjus.com
Integration with Automated Synthesis and High-Throughput Experimentation Platforms
The integration of automation and high-throughput experimentation (HTE) is revolutionizing organic synthesis, and the study of (dimethoxymethyl)cyclohexane and its derivatives stands to benefit significantly from these technologies. youtube.com Automated synthesis platforms, which use robotics and software to perform chemical reactions, can dramatically accelerate the pace of research by enabling the rapid and reproducible preparation of numerous compounds. researchgate.netorganic-chemistry.org
High-Throughput Experimentation (HTE) allows researchers to quickly screen a large number of reaction conditions in parallel using microtiter plates. learncbse.in This is particularly valuable for optimizing the synthesis of (dimethoxymethyl)cyclohexane derivatives or for discovering the ideal catalysts and conditions for new transformations. learncbse.in For example, HTE can be used to screen libraries of catalysts, solvents, and bases to find the optimal combination for a specific reaction, a process that would be prohibitively time-consuming using traditional methods.
The combination of automated synthesis and HTE creates a powerful workflow. An automated platform can synthesize a library of (dimethoxymethyl)cyclohexane derivatives, which can then be subjected to HTE to screen for desired properties or reactivity. organic-chemistry.org This approach not only increases productivity but also generates large datasets that can be used for machine learning and further optimization. Systems that integrate synthesis, purification, and analysis are becoming more common, providing a hands-free approach to generating and evaluating new molecules. researchgate.net
| Technology | Application in (Dimethoxymethyl)cyclohexane Research | Key Benefits |
| Automated Synthesis Platforms | Rapid synthesis of a library of (dimethoxymethyl)cyclohexane derivatives with varied functional groups. | Increased speed, reproducibility, and safety; reduced manual labor. researchgate.net |
| High-Throughput Screening (HTS/HTE) | Optimization of reaction conditions (catalysts, solvents, temperature) for synthesis and transformations. learncbse.in | Efficient identification of optimal conditions; rapid screening of compound libraries for desired activity. |
| Flow Chemistry | Continuous production of (dimethoxymethyl)cyclohexane; rapid screening of reaction parameters. learncbse.in | Precise control over reaction conditions; improved safety and scalability. |
| Integrated Robotic Systems | Complete workflow from reagent preparation to product analysis and purification. researchgate.net | Unsupervised operation; generation of large, high-quality datasets. researchgate.net |
Advanced Computational Design of Next-Generation (Dimethoxymethyl)cyclohexane Derivatives
Computational chemistry and in silico (computer-based) design are becoming indispensable tools for modern chemical research. rsc.org These methods allow scientists to model molecules and predict their properties and reactivity, saving significant time and resources compared to purely experimental approaches.
For (dimethoxymethyl)cyclohexane, computational tools can be applied in several ways. Quantum chemical calculations , such as those based on Density Functional Theory (DFT), can predict the outcomes of reactions and elucidate complex reaction mechanisms. rsc.org This allows researchers to understand how a reaction proceeds, identify key intermediates and transition states, and predict which reaction pathways are most favorable. This predictive power is crucial for designing novel transformations or for optimizing existing ones.
Computational methods are also instrumental in the design of new catalysts . rsc.org By simulating the interaction between a catalyst and a substrate like (dimethoxymethyl)cyclohexane, researchers can identify the key features that lead to high activity and selectivity. rsc.org This knowledge can then be used to design next-generation catalysts with improved performance for specific applications.
Furthermore, in silico screening allows for the design of novel (dimethoxymethyl)cyclohexane derivatives with specific desired properties. Using molecular modeling, scientists can create virtual libraries of thousands of potential derivatives and predict their properties, such as binding affinity to a biological target or specific physicochemical characteristics. This process of de novo drug design or materials design helps to prioritize which compounds to synthesize and test in the lab, focusing experimental efforts on the most promising candidates. As artificial intelligence and machine learning algorithms become more sophisticated, their ability to navigate vast chemical spaces and predict molecular properties will continue to accelerate the discovery of new and valuable (dimethoxymethyl)cyclohexane-based molecules. byjus.com
| Computational Method | Application to (Dimethoxymethyl)cyclohexane Derivatives | Objective |
| Quantum Mechanics (e.g., DFT) | Predicting reaction pathways, transition state energies, and reaction outcomes. rsc.org | To understand reaction mechanisms and guide the discovery of new reactivity. |
| Molecular Docking | Simulating the binding of derivatives to a target protein's active site. | To predict biological activity and guide the design of new therapeutic agents. |
| Molecular Dynamics (MD) | Simulating the movement and conformational changes of derivatives over time. | To understand molecular flexibility and interactions with the environment (e.g., solvents, biological membranes). |
| Quantitative Structure-Activity Relationship (QSAR) | Building statistical models that correlate chemical structure with a specific property or activity. | To predict the properties of unsynthesized derivatives and prioritize synthetic targets. |
| De Novo Design | Using algorithms to generate novel molecular structures with desired properties from scratch. | To create next-generation functional molecules for specific applications in medicine or materials science. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
